Tefazoline

Vue d'ensemble

Description

Il est largement utilisé pour le traitement de diverses infections bactériennes, notamment la cellulite, les infections des voies urinaires, la pneumonie, l'endocardite, les infections articulaires et les infections des voies biliaires . La téfazoline est également utilisée pour prévenir la maladie à streptocoques du groupe B autour du moment de l'accouchement et avant la chirurgie . Elle est généralement administrée par injection dans un muscle ou une veine .

Méthodes De Préparation

La synthèse de la téfazoline implique la dérivation chimique de l'acide 7-amino céphalosporanique (7-ACA), qui est obtenu par hydrolyse chimioenzymatique de la céphalosporine C isolée d'un champignon du genre Acremonium . Une méthode implique l'utilisation d'une solution de trifluorure de bore-carbonate de diméthyle, de diméthylformamide et d'acide chlorhydrique . Une autre méthode implique la réaction d'acylation de l'acide 7-amino céphalosporanique avec l'acide H-tétrazole acétique dans le chlorure de méthylène comme solvant et le chlorure de pivaloyle comme catalyseur .

Analyse Des Réactions Chimiques

La téfazoline subit diverses réactions chimiques, notamment :

Oxydation : La téfazoline peut être oxydée dans certaines conditions, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Les réactions de réduction peuvent convertir la téfazoline en ses formes réduites correspondantes.

Substitution : La téfazoline peut subir des réactions de substitution, en particulier à l'atome de soufre dans sa structure. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués

Applications de la recherche scientifique

La téfazoline a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La téfazoline exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition empêche la formation d'une paroi cellulaire fonctionnelle, conduisant à la lyse et à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Clinical Uses

Tefazoline is primarily indicated for the treatment of various bacterial infections. Its applications include:

- Surgical Prophylaxis : this compound is often used to prevent infections in patients undergoing surgical procedures, particularly in high-risk surgeries where the likelihood of infection is elevated.

- Treatment of Infections : It is effective against infections caused by Gram-positive bacteria, including staphylococci and streptococci species. Common infections treated with this compound include:

- Skin and soft tissue infections

- Bone and joint infections

- Respiratory tract infections

- Urinary tract infections

Pharmacological Insights

This compound exhibits a broad spectrum of activity due to its mechanism of action, which involves binding to penicillin-binding proteins (PBPs) within bacterial cell walls. This binding inhibits the synthesis of peptidoglycan, leading to cell lysis and death of the bacteria. The pharmacokinetics of this compound indicate that it achieves high serum levels when administered parenterally, making it suitable for serious infections requiring rapid therapeutic action.

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profile of this compound in various clinical scenarios:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced postoperative infection rates in patients undergoing orthopedic surgeries compared to placebo controls.

- Case Study 2 : Another research article highlighted the effectiveness of this compound in treating complicated skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus (MRSA), showcasing its role as a critical therapeutic option in resistant infections.

Data Table: Summary of Clinical Applications

Mécanisme D'action

Tefazoline exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

La téfazoline fait partie des céphalosporines de première génération, qui comprennent d'autres composés tels que la céphalexine, la céphradine et la céfadroxil . Comparée à ces composés similaires, la téfazoline a un spectre d'activité plus large contre les bactéries Gram-positives et est souvent préférée pour la prophylaxie chirurgicale en raison de ses propriétés pharmacocinétiques . Sa structure unique, qui comprend un cycle de tétrazole, la distingue des autres céphalosporines de première génération .

Activité Biologique

Tefazoline, also known as ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound's bactericidal activity is primarily due to its ability to bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Unlike many β-lactam antibiotics that struggle against MRSA due to mutations in PBP2a, this compound can effectively bind to this altered target. The unique ethoxyimino side chain of this compound acts as a "Trojan horse," facilitating access to the active site of PBP2a by inducing conformational changes that allow the antibiotic to exert its effect on cell wall biosynthesis .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in treating various infections caused by resistant bacteria. Key findings from recent studies include:

- Broad Spectrum Activity : this compound is effective against a range of Gram-positive and Gram-negative bacteria, including MRSA, vancomycin-intermediate Staphylococcus aureus (VISA), and penicillin-resistant Streptococcus pneumoniae (PRSP) .

- Clinical Outcomes : A retrospective analysis showed that patients treated with this compound had a high clinical cure rate of approximately 96.4% for serious infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA . The median duration of intravenous therapy was 41 days, with a low incidence of adverse drug reactions (4%) .

Table 1: Summary of Clinical Efficacy

| Study Focus | Outcome Measure | Result |

|---|---|---|

| MSSA Infections | Clinical Cure Rate | 96.4% |

| Adverse Drug Reactions | Incidence | 4% |

| Duration of Therapy | Median Days | 41 days |

Safety Profile

The safety profile of this compound is favorable compared to traditional antistaphylococcal penicillins. A meta-analysis indicated that this compound was associated with lower rates of adverse events, including nephrotoxicity and hepatotoxicity, compared to other antibiotics used for similar infections .

Case Studies

- Case Study in OPAT Program : A study involving an outpatient parenteral antimicrobial therapy (OPAT) program reported successful treatment outcomes for patients with serious MSSA infections using this compound. The study noted a recurrence rate of only 2% within 90 days post-treatment, attributed primarily to retained prosthetic material rather than antibiotic failure .

- Comparative Effectiveness : In a cohort study comparing this compound with nafcillin for MSSA bacteremia, this compound showed comparable efficacy with significantly fewer adverse events and lower mortality rates . This positions this compound as a viable alternative for patients with penicillin allergies or those at risk for complications from traditional therapies.

Propriétés

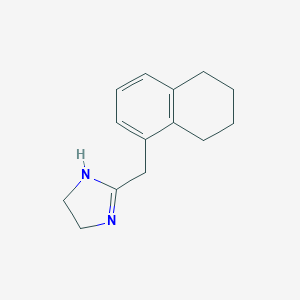

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h3,5-6H,1-2,4,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTAWBICYZRXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862528 | |

| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-56-0 | |

| Record name | Tefazoline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9738II2CCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.